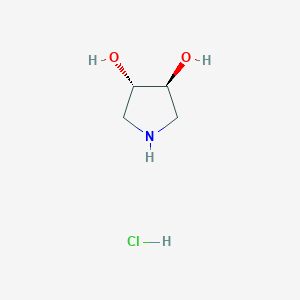

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride

Beschreibung

Significance of the Pyrrolidine (B122466) Framework in Chiral Synthesis

The pyrrolidine ring is a ubiquitous and privileged scaffold in organic and medicinal chemistry. nih.govfrontiersin.org As a five-membered nitrogen heterocycle, its non-planarity and sp3-hybridized carbon atoms allow for a three-dimensional structure that can effectively explore pharmacophore space. nih.gov This structural feature is highly desirable in drug design. The pyrrolidine nucleus is a core component of numerous natural products, alkaloids like nicotine (B1678760) and hygrine, and is found in the essential amino acid proline, a fundamental building block of peptides and proteins. mdpi.com

In the realm of chiral synthesis, the pyrrolidine framework is of paramount importance for several reasons:

Stereocontrol: The inherent chirality of many pyrrolidine derivatives, such as proline and 4-hydroxyproline, makes them excellent starting materials or "chiral pool" precursors for the stereoselective synthesis of new compounds. mdpi.comunibo.it This ensures the production of optically pure molecules, which is critical in pharmaceutical development where different enantiomers can have vastly different biological activities. nih.gov

Organocatalysis: Chiral pyrrolidines have become central to the field of asymmetric organocatalysis. unibo.it Derivatives like diarylprolinol silyl (B83357) ethers are highly effective catalysts for a variety of enantioselective transformations, facilitating the creation of complex molecular architectures. unibo.it

Versatile Intermediate: The pyrrolidine scaffold is a key intermediate in the synthesis of a wide array of pharmaceuticals, including treatments for cancer, diabetes, and viral infections. frontiersin.orgmdpi.com Its structural and chemical properties allow for functionalization at various points on the ring, enabling the development of diverse molecular libraries for drug discovery. nih.gov

The widespread interest in this scaffold has spurred the development of novel synthetic methods, including microwave-assisted organic synthesis (MAOS), to increase efficiency and align with green chemistry principles. nih.gov

The Stereochemical Importance of (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that dictates the function and interaction of molecules, particularly in biological systems. For this compound, the specific spatial orientation of the two hydroxyl (-OH) groups is of central importance.

The designation "(3S,4S)" defines the absolute configuration at carbons 3 and 4 of the pyrrolidine ring. This specific arrangement results in a cis relationship between the two hydroxyl groups, meaning they are situated on the same face of the ring. cymitquimica.com This defined stereochemistry has significant implications:

Conformational Rigidity: The cis-diol arrangement imparts a degree of conformational rigidity to the molecule. This well-defined shape is crucial when the molecule is used as a scaffold, as it pre-organizes appended functional groups in a specific spatial orientation, which can be vital for binding to biological targets like enzymes or receptors.

Directed Synthesis: The hydroxyl groups serve as functional handles for further chemical modifications. Their cis orientation can be exploited to direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex chiral molecules with high precision.

Biological Activity: Research has shown that the relative stereochemistry of substituents on the pyrrolidine ring can dramatically influence biological activity. For instance, in the development of certain PPARα/γ dual agonists, a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferable to the trans orientation for optimal activity. nih.gov Similarly, the stereoselective synthesis of pyrrolidine-3,4-diol (B51082) derivatives has been a key strategy in developing potent and selective inhibitors for enzymes like α-L-fucosidases. researchgate.netnih.gov

The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, making it easier to handle and utilize in various experimental settings. cymitquimica.comchemheterocycles.com

Table 1: Compound Properties

| Property | Value |

|---|---|

| Chemical Formula | C₄H₁₀ClNO₂ |

| CAS Number | 136330-64-8 |

| Synonyms | (3S,4S)-3,4-Dihydroxypyrrolidine hydrochloride, cis-Pyrrolidine-3,4-diol hydrochloride |

| Chirality | Chiral, (3S,4S) configuration |

| Appearance | Solid |

| Solubility | Soluble in water |

Overview of Academic Research Trajectories Focusing on this Chiral Scaffold

Academic and industrial research has utilized (3S,4S)-Pyrrolidine-3,4-diol and its derivatives as a versatile chiral scaffold in several key areas. The primary focus has been on leveraging its distinct stereochemistry to synthesize targeted bioactive molecules.

One of the most prominent research trajectories involves the development of glycosidase inhibitors. researchgate.netnih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a therapeutic strategy for various diseases. Researchers have used chiral pyrrolidine-3,4-diols as core structures to mimic the structure of sugars (furanose form). The stereoselective synthesis of novel 3,4-dihydroxypyrrolidine derivatives has led to the discovery of potent and selective inhibitors of α-L-fucosidases, with some compounds exhibiting activity in the nanomolar range. researchgate.netnih.gov

Another area of investigation is the synthesis of potential anticancer agents. Novel pyrrolidine-3,4-diol derivatives have been prepared and evaluated for their antiproliferative effects on cancer cell lines, such as those for pancreatic cancer. researchgate.net These studies explore how modifications to the core pyrrolidine scaffold can lead to compounds that induce cell cycle arrest and inhibit cancer cell growth. researchgate.net

Furthermore, the related compound, cis-3,4-Dihydroxypyrrolidine Hydrochloride, has been identified as a potential glycogen (B147801) phosphorylase inhibitor. chemicalbook.com This suggests that the dihydroxypyrrolidine scaffold could be relevant in the study and development of treatments for metabolic disorders.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S,4S)-pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWFRGDDJHKNB-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276862-76-1 | |

| Record name | (3S,4S)-pyrrolidine-3,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3s,4s Pyrrolidine 3,4 Diol Hydrochloride and Its Stereoisomers

Chiral Pool Approaches to Pyrrolidine-3,4-diol (B51082) Derivatives

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials, transferring their inherent chirality to the target molecule. This strategy is highly effective for synthesizing complex chiral molecules like pyrrolidine-3,4-diol derivatives.

Synthesis from Carbohydrate Precursors (e.g., D-Ribose, L-Fucose, D-Mannose, D-Xylose, D-Glucose)

Carbohydrates are ideal starting materials for the synthesis of polyhydroxylated pyrrolidines due to their abundance and inherent stereochemical richness. Various sugars have been employed to generate different stereoisomers of pyrrolidine-3,4-diol.

Synthesis from Amino Acid Derivatives (e.g., L-Tartaric Acid, L-Aspartic Acid, (S)-Diethylmalate, Proline and 4-Hydroxyproline Derivatives)

Amino acids and their derivatives serve as another valuable source of chirality for the synthesis of pyrrolidine (B122466) alkaloids. mdpi.com Proline and 4-hydroxyproline, being pyrrolidines themselves, are particularly common precursors. mdpi.comnih.gov

Syntheses of pyrrolidine-based organocatalysts have been developed from L- or D-tartaric acid. nih.govunibo.it For example, a series of catalysts were prepared in eight and nine steps starting from a dicarboxylate obtained from tartaric acid. nih.govunibo.it L-aspartic acid has also been utilized, with one route involving a Mitsunobu reaction to form a γ-lactone intermediate. mdpi.com

Proline derivatives are frequently used starting points. For instance, (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol was synthesized in five steps from N-protected (2S)-3,4-dehydroproline methyl esters. nih.gov The key step in this synthesis was a stereoselective dihydroxylation using osmium tetraoxide, which predominantly yielded the desired (2S,3R,4S)-3,4-dihydroxyproline. nih.gov This intermediate was then reduced and deprotected to afford the final product in high yield and purity. nih.gov Commercially available Boc-protected trans-4-hydroxy-L-proline is also a common starting material for various pyrrolidine derivatives used in drug synthesis. mdpi.com

Synthesis from Garner's Aldehyde

Garner's aldehyde, a versatile chiral building block derived from D-serine, is widely used in the synthesis of nitrogen-containing compounds. A concise synthesis of (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been reported starting from Garner's aldehyde. researchgate.netthieme-connect.com This route employs a Sharpless asymmetric dihydroxylation as the key stereochemistry-determining step. researchgate.netthieme-connect.com Garner's aldehyde has also been a precursor in the preparation of glutamic acid analogues that can be further elaborated into pyrrolidine structures. mdpi.com

Asymmetric Synthetic Strategies for Pyrrolidine-3,4-diol Derivatives

Beyond the chiral pool, de novo asymmetric syntheses offer flexible routes to various stereoisomers of pyrrolidine-3,4-diols. These methods create the chiral centers during the synthetic sequence, often through catalyst- or auxiliary-controlled reactions.

Stereoselective 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and highly convergent method for constructing the pyrrolidine ring. nih.gov This reaction can generate up to four contiguous stereogenic centers in a single step with high regio- and stereoselectivity. nih.govrsc.orgacs.org Azomethine ylides, which are nitrogen-based three-atom components, can be generated in situ from various precursors, such as the thermolysis of aziridines or the condensation of α-amino acids with aldehydes or ketones. nih.govresearchgate.net The versatility of this reaction allows for the synthesis of a wide range of structurally diverse and densely functionalized pyrrolidines. rsc.orgacs.org

To achieve enantioselectivity in 1,3-dipolar cycloadditions, chiral auxiliaries can be attached to either the dipolarophile or the azomethine ylide. Oppolzer's camphor (B46023) sultam, a crystalline solid available in both enantiomeric forms, is a highly effective and recoverable chiral auxiliary for this purpose. researchgate.netwikipedia.orgorgsyn.org

In 2001, it was reported that Oppolzer's sultam could be used to control the stereochemistry of cycloadditions involving stabilized azomethine ylides. researchgate.net The rigid camphor framework provides a well-defined chiral environment, directing the approach of the dipolarophile to one face of the ylide, thereby leading to high diastereoselectivity in the resulting cycloadducts. researchgate.netwikipedia.org The auxiliary can then be cleaved under mild conditions to furnish the enantiomerically enriched pyrrolidine derivative, making this a synthetically useful method for accessing optically pure compounds. researchgate.net

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| (3S,4S)-Pyrrolidine-3,4-diol hydrochloride |

| D-Ribose |

| L-Fucose |

| D-Mannose |

| D-Xylose |

| D-Glucose |

| L-Tartaric Acid |

| L-Aspartic Acid |

| (S)-Diethylmalate |

| Proline |

| 4-Hydroxyproline |

| Garner's Aldehyde |

| Camphor Sultam |

| (2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol |

| (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol |

| N-protected (2S)-3,4-dehydroproline methyl esters |

| (2S,3R,4S)-3,4-dihydroxyproline |

| Osmium tetraoxide |

| Boc-protected trans-4-hydroxy-L-proline |

| Azomethine ylide |

Sharpless Asymmetric Dihydroxylation as a Stereocontrol Element

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. numberanalytics.comorganic-chemistry.org This reaction serves as a critical tool for establishing the precise stereochemistry required in the pyrrolidine-3,4-diol core. The methodology employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, making the process economically viable and reducing the need for the highly toxic osmium tetroxide. wikipedia.orgalfa-chemistry.com

The stereochemical outcome of the reaction is highly predictable and is controlled by the choice of the chiral ligand. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain all necessary components, including the catalyst, co-oxidant, and the chiral ligand. organic-chemistry.orgwikipedia.org

AD-mix-α contains the ligand (DHQ)₂PHAL, derived from the cinchona alkaloid dihydroquinine, which typically delivers the hydroxyl groups to the α-face of the alkene.

AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, derived from dihydroquinidine, which directs hydroxylation to the β-face.

The mechanism begins with the formation of a chiral osmium-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle. organic-chemistry.orgwikipedia.org The high level of enantioselectivity arises from the specific geometry of the chiral ligand, which creates a binding pocket that favors the approach of the alkene from one direction over the other.

In the context of pyrrolidine synthesis, SAD is typically applied to a pyrroline (B1223166) precursor (a cyclic alkene) to install the C3 and C4 hydroxyl groups with the desired syn or anti configuration. For example, the synthesis of a (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been achieved using the Sharpless asymmetric dihydroxylation as the key stereochemistry-defining step. encyclopedia.pub The choice between AD-mix-α and AD-mix-β allows for the selective synthesis of different stereoisomers of pyrrolidine-3,4-diol from a common unsaturated precursor.

Table 1: Reagents and Stereochemical Outcomes in Sharpless Asymmetric Dihydroxylation

| AD-Mix Reagent | Chiral Ligand | Typical Face of Hydroxylation | Resulting Diol Stereochemistry |

|---|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | α-face | (3S,4S) or (3R,4R) depending on substrate |

| AD-mix-β | (DHQD)₂PHAL | β-face | (3S,4R) or (3R,4S) depending on substrate |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Pyrrolidine Functionalization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups. rsc.orgresearchgate.net This reaction has become an invaluable tool for the functionalization of various molecular scaffolds, including the pyrrolidine ring. springernature.comnih.gov CuAAC facilitates the covalent ligation of a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring under mild conditions. nih.gov

The utility of CuAAC in pyrrolidine chemistry lies in its ability to attach a diverse array of substituents or molecular probes to the pyrrolidine core. The strategy involves synthesizing a pyrrolidine derivative bearing either an azide or a terminal alkyne functional group. This functionalized pyrrolidine can then be "clicked" with a corresponding reaction partner (an alkyne or azide, respectively) to introduce new functionalities.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate subsequently rearranges and undergoes protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst.

This methodology has been employed to synthesize pyrrolidine-containing conjugates for various applications. For instance, new pyrrolocarbazoles with substitutions on the nitrogen atom have been prepared using CuAAC, demonstrating that this position can be modified without losing biological activity. nih.gov This approach allows for the introduction of fluorescent tags, linkers for solid-phase synthesis, or moieties designed to improve pharmacological properties. The robustness and orthogonality of the CuAAC reaction mean that the functionalization can often be performed late in a synthetic sequence without the need for extensive protecting group manipulations. springernature.com

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of traditional chemical catalysis with the unparalleled selectivity of biocatalysis to construct complex chiral molecules. researchgate.netnih.gov This synergistic approach is particularly effective for producing enantiomerically pure pyrrolidine derivatives, as enzymes can perform transformations with high regio- and stereoselectivity under mild conditions, often complementing or surpassing what is achievable through purely chemical methods. nih.gov

A common chemo-enzymatic strategy involves the kinetic resolution of a racemic intermediate using an enzyme. For example, a lipase (B570770) can be used for the enantioselective acylation of a racemic alcohol or hydrolysis of a racemic ester, yielding an enantiomerically enriched alcohol and an ester, which can then be separated and advanced through subsequent chemical steps.

More integrated approaches involve multi-step one-pot reactions where chemical and enzymatic steps are performed sequentially or concurrently. nih.gov An example is the development of a one-pot photoenzymatic synthesis of N-Boc-3-hydroxypyrrolidine. nih.gov This process combines a photochemical oxyfunctionalization step to introduce a carbonyl group into the pyrrolidine ring, followed by a stereoselective enzymatic reduction of the resulting ketone using a keto reductase (KRED) to produce the chiral alcohol with high conversion and excellent enantiomeric excess (>99%). nih.gov

Table 2: Example of a One-Pot Photoenzymatic Cascade for Pyrrolidine Synthesis

| Step | Reaction Type | Catalyst/Reagent | Function |

|---|---|---|---|

| 1 | Photochemical Oxyfunctionalization | Photo-catalyst | C-H activation and oxidation to a ketone |

Titanium-Mediated Cyclopropanation Reactions for Pyrrolidine Derivatives

Titanium-mediated reactions offer unique methods for carbon-carbon bond formation, including the synthesis of cyclopropane (B1198618) rings. The Kulinkovich reaction and its variants are particularly relevant for the synthesis of cyclopropyl-substituted molecules, which could be applied to derivatives of pyrrolidine. wikipedia.orgorganic-chemistry.org The original Kulinkovich reaction transforms esters into 1-substituted cyclopropanols by treatment with a Grignard reagent (typically with a β-hydrogen, like EtMgBr) in the presence of a titanium(IV) alkoxide, such as Ti(OiPr)₄. organic-chemistry.orgacsgcipr.org

The mechanism is believed to involve the in situ formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. wikipedia.orgorganic-chemistry.org This reactive species behaves as a 1,2-dicarbanion equivalent. It adds to the ester's carbonyl group, leading to an oxatitanacyclopentane intermediate, which then rearranges and cyclizes to form the cyclopropanol (B106826) product. wikipedia.org

For the synthesis of pyrrolidine derivatives, modifications of this reaction are particularly useful:

The Kulinkovich-de Meijere Reaction: This variant uses N,N-dialkylamides as substrates instead of esters, yielding cyclopropylamines. organic-chemistry.org

The Kulinkovich-Szymoniak Reaction: This modification employs nitriles as substrates to produce primary cyclopropylamines. acsgcipr.org

These reactions could be used to synthesize pyrrolidine derivatives containing a cyclopropylamine (B47189) or cyclopropanol moiety. For example, a pyrrolidine scaffold bearing an ester, amide, or nitrile functional group could be subjected to the appropriate Kulinkovich conditions to install a cyclopropane ring, providing access to a class of conformationally constrained pyrrolidine analogues. The driving force for these reactions is the formation of a strong titanium-oxygen bond in the byproducts. acsgcipr.org

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of cyclic and heterocyclic systems, including the pyrrolidine ring. wikipedia.orgorganic-chemistry.org This reaction utilizes transition-metal catalysts, most notably ruthenium-based complexes developed by Grubbs and Schrock, to facilitate the intramolecular cyclization of a diene or enyne precursor. orgsyn.orgorganic-chemistry.org RCM is valued for its high functional group tolerance and its ability to form rings of various sizes, typically 5- to 7-membered rings, with high efficiency. wikipedia.org

In a typical RCM approach to a pyrrolidine derivative, a diallylamine (B93489) substrate is used as the acyclic precursor. orgsyn.org In the presence of a ruthenium catalyst (e.g., a Grubbs first- or second-generation catalyst), the two terminal alkene functionalities react to form a new double bond, creating a five-membered dihydropyrrole ring (also known as a pyrroline) and releasing volatile ethylene (B1197577) gas. organic-chemistry.org The release of ethylene provides a thermodynamic driving force that shifts the reaction equilibrium toward the cyclic product. organic-chemistry.org

The resulting N-protected 3-pyrroline (B95000) is a versatile intermediate. The double bond can then be subjected to various transformations. For instance, it can be hydrogenated to yield the saturated pyrrolidine ring or undergo reactions like the Sharpless Asymmetric Dihydroxylation (discussed in section 2.2.2) to install the C3 and C4 hydroxyl groups with controlled stereochemistry.

A related strategy, Ring-Closing Enyne Metathesis (RCEM), uses a precursor containing both an alkene and an alkyne. This reaction produces a cyclic diene, which can also serve as a valuable synthetic intermediate. organic-chemistry.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org

Table 3: Common Catalysts in Ring-Closing Metathesis for Pyrrolidine Synthesis

| Catalyst | Description | Key Features |

|---|---|---|

| Grubbs' 1st Generation | Ruthenium benzylidene complex with PCy₃ ligands | Good activity for terminal alkenes, less stable in air. |

| Grubbs' 2nd Generation | Features an N-heterocyclic carbene (NHC) ligand | Higher activity, better thermal stability, broader substrate scope. organic-chemistry.org |

Preparation of Specific Stereoisomers and Diastereomers

Synthesis of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride

The synthesis of the specific enantiomer (3R,4R)-pyrrolidine-3,4-diol relies on stereocontrolled synthetic strategies that introduce the two hydroxyl groups in a syn relationship with the correct absolute configuration. Several distinct approaches have been developed to achieve this.

One prominent strategy is the use of asymmetric 1,3-dipolar cycloaddition . This method involves the reaction of a dipolarophile with an achiral azomethine ylide precursor. Chirality is induced by using a chiral auxiliary attached to the dipolarophile. For instance, a practical, large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a closely related structure, was achieved using (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam as the chiral dipolarophile. acs.org The reaction with an N-benzyl azomethine ylide precursor proceeds with high diastereoselectivity, allowing for the separation of the desired diastereomer by crystallization. Subsequent chemical modifications, including reduction and deprotection, yield the target pyrrolidine core. acs.org

Another powerful approach starts from the chiral pool , utilizing readily available enantiopure starting materials like sugars or amino acids. Stereoselective syntheses of various 3,4-dihydroxypyrrolidine derivatives have been reported starting from D-mannose, D-ribose, and L-fucose. researchgate.net These routes leverage the pre-existing stereocenters of the starting material to control the stereochemistry of the final product through a series of chemical transformations, such as organometallic addition followed by nucleophilic displacement or conjugate addition of ammonia (B1221849) to an aldonic ester. researchgate.net

A third method involves the stereoselective dihydroxylation of a suitable N-protected pyrroline precursor, as discussed in section 2.2.2. To obtain the (3R,4R) configuration, the dihydroxylation must occur on the correct face of the double bond. This can be achieved by using the appropriate Sharpless dihydroxylation conditions (i.e., AD-mix-α or AD-mix-β) or by a substrate-controlled osmylation reaction where existing stereocenters in the molecule direct the approach of the osmium tetroxide reagent. For example, the synthesis of a related diol, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, was accomplished via the highly stereoselective reaction of osmium tetroxide with an N-protected (2S)-3,4-dehydroproline derivative. nih.gov A similar strategy, starting with a different pyrroline enantiomer, can be envisioned to access the (3R,4R) target. Finally, the synthesis concludes with the formation of the hydrochloride salt by treatment with HCl.

Synthesis of (3R,4S)-Pyrrolidine-3,4-diol Hydrochloride

The synthesis of the trans-isomer, (3R,4S)-Pyrrolidine-3,4-diol, can be approached through stereoselective routes starting from chiral precursors. One notable method involves the use of (S)-diethylmalate. This approach, detailed in patent literature, provides a pathway to the closely related (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, and the principles can be adapted for the synthesis of the desired (3R,4S) stereoisomer. google.com The key steps in such a synthesis typically involve the construction of the pyrrolidine ring from a chiral acyclic precursor, where the stereocenters are set early on and carried through the reaction sequence.

The general strategy often involves the following transformations:

Chain Elaboration: Starting with a chiral building block like (S)-diethylmalate, the carbon chain is extended.

Introduction of Nitrogen: An amino group is introduced, often via a nucleophilic substitution reaction with an amine or an azide followed by reduction.

Cyclization: The pyrrolidine ring is formed through an intramolecular cyclization, driven by the appropriate functional groups on the acyclic precursor.

Deprotection and Salt Formation: Finally, any protecting groups are removed, and the free base is treated with hydrochloric acid to yield the desired hydrochloride salt.

While a direct, optimized synthesis for the hydrochloride salt of the (3R,4S) isomer is not extensively reported in readily available literature, the synthesis of the free base followed by treatment with HCl in a suitable solvent like ether or isopropanol (B130326) is a standard and effective method for its preparation.

Synthesis of (2S,3S,4R)-Pyrrolidine-3,4-diol Derivatives

The synthesis of (2S,3S,4R)-pyrrolidine-3,4-diol derivatives is often achieved as part of a diastereomeric mixture, which can then be separated. A common approach involves the stereoselective dihydroxylation of a proline derivative. For instance, the reaction of N-protected (2S)-3,4-dehydroproline methyl esters with osmium tetraoxide can yield a mixture of dihydroxylated products. nih.gov In this reaction, the major product is the (2S,3R,4S)-dihydroxyproline, but the (2S,3S,4R)-diastereomer is also formed in smaller quantities (typically less than 15%). nih.gov

The separation of these diastereomers can be achieved through chromatographic methods or by converting the diols into their isopropylidene acetals, which often exhibit different physical properties, facilitating their separation on a preparative scale. nih.gov Once the desired (2S,3S,4R)-dihydroxyproline derivative is isolated, it can be further modified. For example, reduction of the methyl ester to the corresponding hydroxymethyl group can be accomplished using a reducing agent like lithium borohydride (B1222165). nih.gov

Alternative stereoselective syntheses of 3,4-dihydroxypyrrolidine derivatives have also been developed starting from readily available sugars such as D-mannose, D-ribose, and L-fucose. researchgate.netresearchgate.net These methods utilize the inherent chirality of the starting materials to control the stereochemistry of the final pyrrolidine product.

Synthesis of (2R,3R,4S)-Pyrrolidine-3,4-diol Derivatives

A well-established, five-step synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol has been reported starting from N-protected (2S)-3,4-dehydroproline methyl esters. nih.gov This method provides a reliable route to this specific stereoisomer in high yield and purity.

The key steps of this synthesis are outlined in the table below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Stereoselective Dihydroxylation | Osmium tetraoxide | Mixture of (2S,3R,4S)- and (2S,3S,4R)-3,4-dihydroxyprolines |

| 2 | Protection | 2,2-Dimethoxypropane (B42991), acetone | Isopropylidene acetals of the dihydroxyprolines |

| 3 | Separation | Preparative scale chromatography | Isolated protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester |

| 4 | Reduction | Lithium borohydride (LiBH₄) | Protected (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol |

| 5 | Deprotection | Acidic conditions | (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol |

This synthetic route is advantageous due to the high stereoselectivity of the initial dihydroxylation step and the efficient separation of the resulting diastereomers. nih.gov The final product's identity and stereochemistry have been confirmed through extensive NMR studies. nih.gov

Synthesis of (2S,3S,4S)-Pyrrolidine-3,4-diol Derivatives

A concise and efficient synthesis of (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been developed utilizing Garner's aldehyde as the starting material. researchgate.net The key step in this synthesis is a Sharpless asymmetric dihydroxylation, which allows for the controlled introduction of two hydroxyl groups with the desired stereochemistry.

The synthetic sequence can be summarized as follows:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Wittig Reaction | A suitable phosphorus ylide | An unsaturated ester |

| 2 | Sharpless Asymmetric Dihydroxylation | AD-mix-β, osmium tetroxide (catalytic) | A diol with the desired (3S,4S) stereochemistry |

| 3 | Cyclization and Deprotection | - | (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

This approach is highly valued for its stereocontrol and the use of well-established, reliable reactions. The Sharpless asymmetric dihydroxylation, in particular, is a powerful tool in asymmetric synthesis, enabling access to a wide range of chiral diols. mdpi.com

Development of Efficient and Scalable Preparative Methods

The transition from laboratory-scale synthesis to efficient and scalable preparative methods for compounds like this compound presents several challenges. While many stereoselective syntheses are effective on a small scale, they may not be practical for industrial production due to factors such as cost of reagents, reaction conditions, and purification methods. google.com

Key considerations for developing scalable syntheses of pyrrolidine-3,4-diols include:

Starting Material Selection: Utilizing readily available and inexpensive chiral starting materials, such as amino acids (e.g., proline and 4-hydroxyproline) or sugars, is a common strategy. mdpi.comnih.gov

Catalytic Methods: Employing catalytic asymmetric reactions, such as the Sharpless dihydroxylation, is preferable to stoichiometric chiral reagents to improve atom economy and reduce costs. mdpi.com

Process Optimization: Optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading is crucial for maximizing yield and minimizing reaction times.

Purification Techniques: Developing non-chromatographic purification methods, such as crystallization-induced diastereoselective resolution, can significantly improve the efficiency and scalability of the process.

While a specific, detailed scalable synthesis for this compound is not prominently featured in the reviewed literature, the general principles of process chemistry are applicable. The development of robust and cost-effective routes to this and related compounds is an ongoing area of research, driven by their potential applications in various fields.

Chemical Transformations and Derivatization of 3s,4s Pyrrolidine 3,4 Diol Hydrochloride

Functionalization of Hydroxyl Groups

The two hydroxyl groups at the C3 and C4 positions of the pyrrolidine (B122466) ring are primary sites for chemical modification. Their reactivity allows for the introduction of various functional groups through esterification and etherification, while selective protection strategies enable regioselective transformations at other parts of the molecule.

Esterification and Etherification Reactions

While direct esterification examples on the parent (3S,4S)-pyrrolidine-3,4-diol are not extensively detailed in readily available literature, the esterification of related hydroxylated pyrrolidine scaffolds is a common strategy. For instance, the synthesis of drug precursors often involves the esterification of Boc-protected trans-4-hydroxy-L-proline, a structurally similar compound. nih.gov This process typically involves reacting the hydroxyl group with an activated carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Etherification of the diol moiety is another key transformation. The Williamson ether synthesis, a classical method involving the reaction of an alkoxide with an alkyl halide, provides a general pathway to ethers. wikipedia.org This approach has been applied to create derivatives with ether-linked side chains, which can be crucial for modifying the pharmacological properties of the resulting molecules. For example, amphiphilic pyrrolidine derivatives featuring long, ether-linked hydrocarbon chains have been synthesized to investigate their antitumor activities.

Selective Protection and Deprotection Strategies

To achieve regioselective functionalization of the molecule, particularly at the nitrogen atom or for the introduction of side chains, the diol moiety is often temporarily protected. The cis-orientation of the hydroxyl groups in (3S,4S)-pyrrolidine-3,4-diol makes it an ideal substrate for protection as a cyclic acetal (B89532).

A widely used strategy is the formation of an isopropylidene acetal (acetonide). This is typically achieved by reacting the diol with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). researchgate.netrsc.org This method is efficient and provides a stable protecting group that can withstand a variety of reaction conditions. The protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is typically performed prior to or concurrently with the diol protection. researchgate.net

Deprotection of the isopropylidene acetal is readily accomplished under acidic conditions, regenerating the diol. researchgate.net For instance, treatment with aqueous acetic acid or hydrochloric acid effectively cleaves the acetal without disturbing other functionalities like the Cbz group. researchgate.net This robust protection-deprotection sequence is fundamental in the multi-step synthesis of complex pyrrolidine derivatives. nih.gov

| Protecting Group | Functional Group | Protection Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Isopropylidene (Acetonide) | 3,4-Diol | 2,2-Dimethoxypropane, p-Toluenesulfonic acid (PTSA) | Aqueous Acid (e.g., HCl, Acetic Acid) | researchgate.netrsc.orgnih.gov |

| tert-Butoxycarbonyl (Boc) | Nitrogen (Amine) | Di-tert-butyl dicarbonate (B1257347) (Boc2O), Pyridine | Strong Acid (e.g., Trifluoroacetic Acid) | researchgate.net |

| Benzyloxycarbonyl (Cbz) | Nitrogen (Amine) | Benzyl (B1604629) chloroformate (CbzCl), NaHCO3 | Hydrogenolysis (e.g., H2, Pd/C) | researchgate.netrsc.org |

Nitrogen Atom Functionalization

The secondary amine within the pyrrolidine ring is a key handle for derivatization, allowing for the introduction of a wide range of substituents that can modulate the molecule's biological activity, reactivity, and physical properties.

Amidation and Carbamate Formation

The nitrogen atom of the pyrrolidine diol can be readily acylated to form amides or react with chloroformates to yield carbamates. Carbamate formation is a common strategy for both nitrogen protection and for introducing specific functionalities. For example, the reaction of a 2-substituted pyrrolidine-3,4-diol (B51082) derivative with benzyl chloroformate (CbzCl) in the presence of a mild base like sodium bicarbonate affords the corresponding N-Cbz protected compound in high yield. researchgate.netrsc.org This transformation is crucial in synthetic sequences, as the Cbz group can later be removed under standard hydrogenolysis conditions (H₂, Pd/C). researchgate.net

Amide bond formation is another important functionalization pathway. While direct amidation on the parent diol requires prior activation, syntheses of related structures, such as (3S,4S)-4-aminopyrrolidine-3-ol derivatives, extensively utilize amide coupling reactions to build complex side chains, demonstrating the feasibility and importance of this transformation in the chemistry of substituted pyrrolidines. nih.gov

Introduction of N-Substituents for Modified Reactivity

The introduction of specific substituents on the nitrogen atom can profoundly influence the chemical reactivity of the pyrrolidine derivative, particularly when it is used as a chiral ligand in asymmetric catalysis. The nature of the N-substituent can dictate the steric and electronic environment around a coordinated metal center, thereby controlling the stereochemical outcome of a reaction.

A notable example is the use of N-substituted (3S,4S)-3,4-dihydroxypyrrolidines as ligands for the copper(II)-catalyzed enantioselective Henry reaction (nitroaldol reaction). Research has shown that the N-substituent significantly impacts both the conversion and the enantiomeric ratio (er) of the product. In a study comparing different N-substituents, the N-benzyl derivative provided the best results, achieving high conversions (up to 96%) and good enantioselectivity (up to 92:8 er). This highlights how a relatively simple modification to the nitrogen atom can be used to fine-tune the catalytic properties of the molecule.

| N-Substituent | Catalytic Application | Key Finding |

|---|---|---|

| N-Benzyl | Cu(II)-catalyzed Henry Reaction | Significantly enhances conversion (up to 96%) and enantioselectivity (up to 92:8 er). |

Ring Functionalization and Side-Chain Modifications

Beyond functionalization of the existing hydroxyl and amine groups, the synthesis of more complex derivatives often involves the introduction of new substituents and side chains at the carbon skeleton of the pyrrolidine ring. These modifications are typically incorporated during the synthesis of the pyrrolidine ring system itself, starting from chiral precursors like D-mannose or L-fucose. researchgate.net

For instance, synthetic strategies have been developed to produce derivatives with ethoxycarbonylmethyl or hydroxymethyl groups at the C2 position of the pyrrolidine-3,4-diol core. rsc.orgnih.gov These syntheses often involve multi-step sequences where the desired side chain is introduced onto an acyclic precursor before the key ring-forming cyclization step. One common approach involves the conjugate addition of ammonia (B1221849) to an unsaturated aldonic ester, which establishes the pyrrolidine ring with the desired substituents in place. researchgate.net

These side-chain modifications are critical for exploring structure-activity relationships, as they allow for the precise placement of functional groups that can interact with biological targets. The synthesis of various 2-(aminomethyl) and 2-(2-aminoethyl)-pyrrolidine-3,4-diol derivatives has been pursued to develop potent and selective glycosidase inhibitors, demonstrating the importance of side-chain functionalization in medicinal chemistry.

Synthesis of Pyrrolidinone Derivatives

The transformation of the pyrrolidine ring into a pyrrolidinone (or γ-lactam) structure introduces a key carbonyl functionality, which can significantly alter the biological and chemical properties of the molecule. One approach to synthesizing pyrrolidinone derivatives from a dihydroxypyrrolidine precursor involves oxidation of one of the hydroxyl groups to a ketone, followed by further transformations.

While direct oxidation of (3S,4S)-Pyrrolidine-3,4-diol to a simple pyrrolidinone is not extensively detailed in readily available literature, the synthesis of related structures, such as 3,4-dihydroxypyrrolidine-2,5-dione, has been reported. nih.gov This suggests that the diol moiety can be a precursor to ketone or lactam functionalities under appropriate oxidative conditions. The general strategy for converting a cyclic amino alcohol to a lactam often involves protection of the amine, selective oxidation of a hydroxyl group to a ketone, and subsequent Baeyer-Villiger oxidation or similar rearrangement, followed by deprotection.

For instance, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been achieved through multicomponent reactions, indicating the feasibility of constructing the pyrrolidinone core with hydroxyl substituents. beilstein-journals.org Another general method for preparing N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. rdd.edu.iq Although not starting from (3S,4S)-Pyrrolidine-3,4-diol, these methods highlight the chemical space accessible from pyrrolidine scaffolds.

Further research is required to delineate specific and efficient protocols for the direct conversion of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride into various pyrrolidinone derivatives, which could serve as valuable intermediates for the synthesis of novel bioactive compounds.

Formation of Pyrrolidine-Triazole Hybrids

The fusion of a pyrrolidine ring with a triazole moiety has gained significant interest in medicinal chemistry due to the favorable pharmacological properties often associated with triazoles, such as metabolic stability and hydrogen bonding capabilities. The most prominent method for constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions. nih.govrsc.org

To generate a pyrrolidine-triazole hybrid from this compound, one of the reactants, either the azide or the alkyne, must be appended to the pyrrolidine scaffold. This can be achieved by functionalizing either the nitrogen atom or one of the hydroxyl groups. For example, the secondary amine of the pyrrolidine can be alkylated with a propargyl halide to introduce a terminal alkyne. Alternatively, one of the hydroxyl groups could be converted into a good leaving group and displaced by an azide ion.

Once the azide or alkyne functionality is installed on the pyrrolidine ring, it can be reacted with a complementary partner via CuAAC to form the desired triazole hybrid. The versatility of this approach allows for the introduction of a wide variety of substituents onto the triazole ring, enabling the creation of a library of pyrrolidine-triazole conjugates for biological screening. peerj.comnih.gov The resulting hybrid molecules combine the stereochemical features of the dihydroxypyrrolidine with the chemical and biological attributes of the triazole ring.

While specific examples detailing the synthesis of pyrrolidine-triazole hybrids starting directly from (3S,4S)-Pyrrolidine-3,4-diol are not abundant in the reviewed literature, the general principles of organic synthesis strongly support the feasibility of this approach through functionalization of the pyrrolidine ring followed by a cycloaddition reaction.

Introduction of Aminomethyl Side Chains

The introduction of aminomethyl or longer aminoalkyl side chains at the C2 position of the pyrrolidine ring has been explored as a strategy to develop potent glycosidase inhibitors. nih.gov The synthesis of these derivatives often involves a multi-step sequence starting from a suitable precursor that allows for the stereocontrolled introduction of the side chain.

One synthetic route to 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives begins with N-protected (2S)-3,4-dehydroproline methyl esters. nih.gov Stereoselective dihydroxylation of the double bond using osmium tetroxide yields the corresponding (2S,3R,4S)-3,4-dihydroxyproline derivative. The carboxylic acid functionality can then be reduced to a hydroxymethyl group, which can be further converted to an aminomethyl group through a series of standard functional group transformations. Reductive amination is a key step in this process, where an aldehyde derived from the pyrrolidine precursor reacts with an amine to form an imine, which is then reduced to the desired aminoalkyl side chain. nih.gov

A variety of primary and secondary amines can be used in the reductive amination step, allowing for the synthesis of a diverse library of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. The biological evaluation of these compounds has revealed important structure-activity relationships. For instance, good inhibitors of α-mannosidases were found to require the (2R,3R,4S) configuration and often possess a 2-(benzylamino)methyl substituent. nih.gov Interestingly, stereoisomers with the (2S,3R,4S) configuration also showed competitive inhibition of α-mannosidases, albeit at a lower potency. nih.gov

The table below summarizes the inhibitory activity of selected 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives against various glycosidases, highlighting the impact of the stereochemistry and the nature of the aminoalkyl side chain on biological activity. nih.gov

| Compound | Configuration | Side Chain | Enzyme | Inhibition Type | K_i (μM) |

| 12g | (2S,3R,4S) | -CH₂CH₂NH(4-Ph-Ph) | α-L-Fucosidase (bovine epididymis) | Competitive | 6.5 |

| α-Galactosidase (bovine liver) | Mixed | 5 | |||

| α-Mannosidase (jack bean) | Mixed | 102 | |||

| ent-12a | (2R,3S,4R) | -CH₂CH₂NHPh | β-Glucosidase (almonds) | Competitive | 13-40 |

| ent-12b | (2R,3S,4R) | -CH₂CH₂NHBn | β-Glucosidase (almonds) | Competitive | 13-40 |

These findings underscore the utility of this compound as a scaffold for generating structurally diverse molecules with significant and specific biological activities. The ability to introduce aminomethyl side chains with various substituents provides a powerful tool for probing the active sites of enzymes and developing novel therapeutic agents.

Applications in Asymmetric Synthesis and Chiral Catalysis

(3S,4S)-Pyrrolidine-3,4-diol Hydrochloride as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction towards a specific stereochemical outcome. sigmaaldrich.com After the desired chiral center has been established, the auxiliary is removed and can often be recovered for reuse. This strategy is fundamental for producing enantiomerically pure compounds. sigmaaldrich.com

While this compound possesses the requisite chirality and functional groups to act as a chiral auxiliary, its primary application in the literature is as a chiral precursor or scaffold. Rather than being temporarily attached and later removed, it is more commonly used as an integral, permanent component of a chiral ligand or organocatalyst. mdpi.com The pyrrolidine (B122466) ring system forms the core of the catalytic structure, where its stereochemistry directly influences the enantioselectivity of the catalyzed reaction. mdpi.comresearchgate.net

Design and Synthesis of Chiral Ligands based on the Pyrrolidine Scaffold

The (3S,4S)-pyrrolidine-3,4-diol scaffold is an effective foundation for the design of novel chiral ligands for transition metal catalysis. The synthesis of these ligands typically involves the N-substitution of the pyrrolidine ring, which allows for the introduction of various functional groups that can tune the steric and electronic properties of the resulting catalyst. researchgate.netresearchgate.net

A common synthetic route starts from L-tartaric acid, a readily available chiral pool material, to produce the (3S,4S)-pyrrolidine-3,4-diol core. researchgate.net Subsequent reaction with primary amines leads to a series of N-substituted dihydroxypyrrolidine ligands. researchgate.net Researchers have synthesized a variety of these ligands to investigate how different N-substituents impact catalytic activity and enantioselectivity. researchgate.net For example, ligands such as (3S,4S)‐N‐benzyl (B1604629)‐3,4‐dihydroxypyrrolidine and (3S,4S)-N-(1-naphthylmethyl)-3,4-dihydroxypyrrolidine have been successfully prepared and utilized in asymmetric reactions. researchgate.netresearchgate.net The modularity of this synthetic approach enables the creation of a library of ligands, facilitating the optimization of catalysts for specific chemical transformations.

Role in Enantioselective Catalytic Systems

Ligands derived from (3S,4S)-Pyrrolidine-3,4-diol have proven effective in a range of enantioselective catalytic systems. The pyrrolidine derivative acts as a chiral ligand that coordinates with a metal center, creating a chiral environment that forces the reactants to approach in a specific orientation, thereby favoring the formation of one enantiomer of the product over the other.

Copper-Catalyzed Enantioselective Henry Reaction: In situ formed copper(II) complexes of N-substituted (3S,4S)-3,4-dihydroxypyrrolidines have been successfully employed as catalysts in the enantioselective Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. researchgate.netconsensus.app Studies have shown that the nature of the N-substituent on the ligand significantly influences the reaction's outcome. researchgate.net The most effective results were achieved using a Cu(II) complex of (3S,4S)‐N‐benzyl‐3,4‐dihydroxypyrrolidine for the reaction between aromatic aldehydes and nitromethane. researchgate.netconsensus.app Spectrophotometric analysis confirmed a 1:1 binding stoichiometry between the pyrrolidine ligand and the copper(II) ion. researchgate.netconsensus.app

Table 1: Performance of Cu(II)-(3S,4S)‐N‐benzyl‐3,4‐dihydroxypyrrolidine Catalyst in the Henry Reaction researchgate.net

| Aldehyde Substrate | Conversion (%) | Enantiomeric Ratio (er) (R:S) |

| Benzaldehyde | 96 | 92:8 |

| 4-Chlorobenzaldehyde | 95 | 92:8 |

| 4-Methylbenzaldehyde | 94 | 91:9 |

| 4-Methoxybenzaldehyde | 96 | 90:10 |

| 2-Chlorobenzaldehyde | 93 | 89:11 |

Zinc-Catalyzed Enantioselective Alkylation: Pyrrolidine-based β-amino alcohols derived from (3S,4S)-pyrrolidine-3,4-diol have also been used as chiral ligands in the enantioselective alkylation of aldehydes. In one study, (3S,4S)-N-(1-naphthylmethyl)-3,4-dihydroxypyrrolidine was used as a ligand for the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net This catalytic system was effective in producing the chiral alcohol, 1-phenyl-1-propanol, with significant enantioselectivity. The research highlighted that both the specific structure of the N-substituent and the reaction temperature played crucial roles in determining the enantiomeric excess (ee) of the product. researchgate.net

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde researchgate.net

| Ligand | Temperature (°C) | Enantiomeric Excess (ee) (%) | Product Configuration |

| (3S,4S)-N-(1-naphthylmethyl)-3,4-dihydroxypyrrolidine | 0 | 80 | R |

| (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine | 0 | 65 | R |

Development of Bioactive Molecule Scaffolds from 3s,4s Pyrrolidine 3,4 Diol Hydrochloride

Iminosugar Analogues and Glycosidase Enzyme Inhibition

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride serves as a versatile chiral scaffold for the synthesis of iminosugar analogues. These analogues are mimics of natural monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification allows them to act as inhibitors of glycosidase enzymes, which are involved in a multitude of crucial biological processes. The polyhydroxylated pyrrolidine (B122466) framework of these iminosugars enables them to bind to the active sites of glycosidases, disrupting the catalytic process of carbohydrate hydrolysis. The stereochemistry of the hydroxyl groups and the nature of substituents on the pyrrolidine ring are critical for determining the potency and selectivity of inhibition against specific glycosidases.

| Compound Type | Valency | Linker/Scaffold | Target Enzyme | IC50 (µM) |

| Pyrrolidine Iminosugar | Monovalent | - | GCase | >1000 |

| Pyrrolidine Iminosugar | Trivalent | Tris-alkyne | GCase | 116 |

| Pyrrolidine Iminosugar | Nonavalent | Tris-alkyne | GCase | 110 |

Inhibition of α-Galactosidase A

The same family of multimeric pyrrolidine iminosugars has shown significant inhibitory potential against α-galactosidase A (α-Gal A), the enzyme deficient in Fabry disease. frontiersin.orgnih.gov The inhibitory potency was found to be even more pronounced against α-Gal A compared to GCase. A nonavalent iminosugar featuring a (2S,3R,4S,5S) configuration of the pyrrolidine core exhibited a remarkable 375-fold increase in inhibitory activity compared to its monovalent counterpart, with an IC50 value of 0.20 µM. frontiersin.org This highlights the profound effect of multivalency in enhancing the inhibition of this specific lysosomal enzyme. The competitive nature of the inhibition suggests that these compounds interact directly with the active site of α-Gal A. frontiersin.org

| Compound Type | Valency | Linker/Scaffold | Target Enzyme | IC50 (µM) |

| Pyrrolidine Iminosugar | Monovalent | - | α-Gal A | 75 |

| Pyrrolidine Iminosugar | Trivalent | Tris-alkyne | α-Gal A | 0.90 |

| Pyrrolidine Iminosugar | Nonavalent | Tris-alkyne | α-Gal A | 0.20 |

Inhibition of α-L-Fucosidase

Pyrrolidine-3,4-diol (B51082) derivatives have been successfully developed as potent and selective inhibitors of α-L-fucosidases. Research has demonstrated that compounds incorporating aromatic moieties and sharing the absolute configuration at C(2,3,4,5) of L-fucopyranosides are particularly effective. nih.govepfl.chresearchgate.net For example, certain pyrrolidine derivatives have exhibited inhibitory constants (Ki) in the nanomolar range against α-L-fucosidase from bovine kidney. researchgate.net The stereoselective synthesis of these inhibitors often starts from readily available sugars like D-mannose, D-ribose, or L-fucose, allowing for precise control over the stereochemistry of the final pyrrolidine inhibitor. nih.govepfl.ch

| Compound | Source of α-L-Fucosidase | Ki (nM) |

| Pyrrolidine derivative 18a | Bovine Kidney | 80 |

| Pyrrolidine derivative 20b | Bovine Kidney | 40 |

Inhibition of α-Mannosidase

The (3S,4S)-pyrrolidine-3,4-diol framework has also been utilized to create inhibitors of α-mannosidase. The inhibitory activity and selectivity of these compounds are influenced by the nature and configuration of substituents on the pyrrolidine ring. For instance, the introduction of an aminomethyl group at the C-2 position of the pyrrolidine-3,4-diol ring has been explored, with the resulting derivatives showing inhibitory activity against α-mannosidases from sources like jack bean. Further derivatization of these aminomethyl pyrrolidines, such as N-alkylation, can modulate their inhibitory potency.

| Compound | Target Enzyme | Ki (µM) |

| (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol | Jack bean α-mannosidase | 0.135 |

| N-[(2R)-2-({[(2R,3R,4S)-3,4-dihydroxypyrrolidin-2-yl]methyl}amino)-2-phenylethyl]-3-bromobenzamide | Jack bean α-mannosidase | Not specified |

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Currently, there is a lack of direct scientific literature demonstrating the use of this compound as a direct scaffold for the development of Purine Nucleoside Phosphorylase (PNP) inhibitors. While research on PNP inhibitors is extensive, the focus has been on different heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines (9-deazaguanines). nih.govnih.gov These compounds have shown potent and selective inhibition of PNP but are structurally distinct from the iminosugar analogues derived from pyrrolidine-3,4-diol. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Specificity and Potency

Structure-activity relationship (SAR) studies on bioactive molecules derived from the (3S,4S)-pyrrolidine-3,4-diol scaffold have revealed several key factors governing their enzyme inhibitory specificity and potency:

Stereochemistry : The absolute configuration of the hydroxyl groups on the pyrrolidine ring is a critical determinant of inhibitory activity. For α-L-fucosidase inhibitors, mimicking the stereochemistry of L-fucose is crucial for potent inhibition. nih.govepfl.chresearchgate.net Similarly, the specific stereoisomers of pyrrolidine-based iminosugars show differential inhibition of GCase and α-Gal A. frontiersin.orgnih.gov

Substituents : The nature and position of substituents on the pyrrolidine ring profoundly influence both potency and selectivity. The incorporation of aromatic moieties has been shown to significantly enhance the inhibitory activity of pyrrolidine derivatives against α-L-fucosidases. nih.govepfl.chresearchgate.net For α-mannosidase inhibitors, derivatization of an aminomethyl side chain can modulate inhibitory strength.

Multivalency : For enzymes like α-galactosidase A, a multivalent presentation of the pyrrolidine iminosugar can lead to a dramatic increase in inhibitory potency. frontiersin.orgnih.gov This multivalent effect is thought to arise from a chelate-like binding to the enzyme or interaction with multiple binding sites.

Investigation of Pharmacological Chaperone Mechanisms

This compound and its derivatives are recognized for their potential as pharmacological chaperones, particularly as inhibitors of glycosidases. epfl.chresearchgate.netnih.gov Pharmacological chaperones are small molecules that can stabilize mutant enzymes, facilitating their proper folding and trafficking, thereby restoring partial or full enzymatic activity. This is a promising therapeutic strategy for lysosomal storage disorders, which are often caused by mutations that lead to misfolded, unstable enzymes.

The dihydroxy-pyrrolidine core of this compound mimics the structure of natural sugar substrates of glycosidases. This structural similarity allows derivatives of this compound to bind to the active site of these enzymes. This binding can stabilize the enzyme's conformation, preventing its degradation and promoting its correct folding.

Research into novel pyrrolidine-3,4-diol derivatives has shown that the stereochemistry and the nature of substituents on the pyrrolidine ring are crucial for both inhibitory activity and selectivity towards specific glycosidases. For instance, studies on various stereoisomers of 2-(aminomethyl)pyrrolidine-3,4-diol have demonstrated that the (2R,3R,4S) configuration is favorable for potent inhibition of α-mannosidases. While the specific chaperone activity of this compound itself is an area of ongoing investigation, its structural features make it an ideal scaffold for the design of selective glycosidase inhibitors with potential chaperone effects.

Table 1: Inhibitory Activity of Selected Pyrrolidine Derivatives against Glycosidases

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol | α-Mannosidase | 135 nM | |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-Fucosidase | 6.5 µM | |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-Galactosidase | 5 µM | |

| (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol | Various Glycosidases | IC50 > 100 µM | nih.gov |

Synthesis of Nucleoside Analogues

This compound is a valuable chiral precursor for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose oxygen of the sugar moiety replaced by a methylene (B1212753) group. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities.

The synthesis of such analogues typically involves the coupling of the pyrrolidine ring, serving as the carbocyclic sugar mimic, with a nucleobase. The hydroxyl groups at the C3 and C4 positions of (3S,4S)-Pyrrolidine-3,4-diol can be protected, and the secondary amine can be functionalized to introduce the desired nucleobase. The stereochemistry of the starting material is crucial for the biological activity of the final nucleoside analogue, as enzymes that process nucleic acids are highly stereospecific.

For example, a general synthetic approach could involve the N-alkylation of a protected (3S,4S)-pyrrolidine-3,4-diol with a halogenated or otherwise activated nucleobase. Subsequent deprotection of the hydroxyl groups would yield the target carbocyclic nucleoside analogue. The development of these analogues has been a key strategy in the search for new antiviral agents, particularly against viruses like HIV and HCV. nih.govnih.gov

Table 2: Examples of Biologically Active Nucleoside Analogues with Five-Membered Heterocyclic Cores

| Compound Name | Biological Activity |

| 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICAR) | AMP-dependent protein kinase (AMPK) activator |

| Inosine 5'-monophosphate (IMP) | Precursor for adenine (B156593) and guanine (B1146940) nucleotide biosynthesis |

| Pyrazole amide 15f (a carbocyclic nucleoside analog) | Modest selective anti-HIV-1 activity (EC50 = 24 µM) |

Applications in Analytical Chemistry and Proteomics

While specific applications of this compound in the derivatization for fluorogenic tagging and affinity enrichment of 3-nitrotyrosine (B3424624) are not extensively documented in publicly available literature, its chemical structure suggests potential in this area. The secondary amine of the pyrrolidine ring provides a reactive handle for the attachment of fluorophores or affinity tags.

For instance, the pyrrolidine nitrogen could be reacted with a fluorogenic reagent, such as a derivative of fluorescein (B123965) or rhodamine, to create a fluorescent probe. This probe could then be used to label biomolecules. Furthermore, the diol functionality could be exploited for specific interactions or further chemical modifications.

In the context of 3-nitrotyrosine, a marker of oxidative stress, a derivative of this compound could be designed to selectively bind to this modified amino acid. This could be achieved by incorporating a recognition moiety that has an affinity for the nitro group or the phenolic ring of tyrosine. Such a molecule could be used for the affinity enrichment of proteins containing 3-nitrotyrosine from complex biological samples, facilitating their identification and quantification in proteomics studies.

Role as a Chiral Building Block for Pharmaceutical Precursor Synthesis

The well-defined stereochemistry of this compound makes it an excellent chiral building block for the synthesis of more complex pharmaceutical precursors. The pyrrolidine scaffold is a common feature in many approved drugs, particularly in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. mdpi.comnih.govnih.gov

DPP-4 inhibitors, such as Sitagliptin (Januvia®), often contain a chiral amine component. google.com While the direct synthesis of Sitagliptin from this compound is not the commercial route, this chiral scaffold can be used to synthesize novel DPP-4 inhibitors or other bioactive molecules. The synthesis would involve the functionalization of the pyrrolidine ring to introduce the necessary pharmacophoric elements for binding to the DPP-4 enzyme.

The versatility of the pyrrolidine ring allows for the creation of libraries of compounds with diverse substituents, which can then be screened for biological activity. The fixed stereochemistry of the starting material reduces the complexity of the synthesis and allows for a more focused exploration of the chemical space around the scaffold.

Table 3: Selected DPP-4 Inhibitors Containing a Pyrrolidine or Related Scaffold

| Drug Name | Key Structural Feature |

| Vildagliptin | Cyanopyrrolidine |

| Saxagliptin | Cyanopyrrolidine |

| Linagliptin | Xanthine-based with an amino-piperidine |

| Sitagliptin | β-amino acid derivative |

Advanced Characterization and Spectroscopic Analysis of 3s,4s Pyrrolidine 3,4 Diol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride, providing detailed information about the molecular framework. emerypharma.com

One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the molecular structure. chemicalbook.com In the ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring exhibit characteristic chemical shifts and coupling patterns. The methine protons at the C3 and C4 positions, each bearing a hydroxyl group, are chemically equivalent due to the molecule's C₂ symmetry. These typically appear as a multiplet. The methylene (B1212753) protons at the C2 and C5 positions, adjacent to the nitrogen atom, are also equivalent and usually present as distinct multiplets due to coupling with the neighboring C3 and C4 protons.

The ¹³C NMR spectrum provides complementary information, showing two distinct signals for the pyrrolidine ring carbons. The signal for the hydroxyl-bearing carbons (C3 and C4) appears at a downfield chemical shift compared to the signal for the carbons adjacent to the nitrogen atom (C2 and C5), reflecting the different electronic environments.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| H3 / H4 | ~4.2 | - | Methine protons adjacent to hydroxyl groups |

| H2 / H5 | ~3.3 | - | Methylene protons adjacent to the nitrogen atom |

| C3 / C4 | - | ~75 | Carbons bonded to hydroxyl groups |

| C2 / C5 | - | ~50 | Carbons adjacent to the nitrogen atom |

For complex molecules or to resolve any ambiguities in 1D spectra, two-dimensional (2D) NMR experiments are crucial. rsc.org These techniques are routinely applied to confirm the structural assignments of pyrrolidine derivatives. rsc.orgresearchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to establish proton-proton coupling relationships. For this compound, cross-peaks would be observed between the signals of the C2/C5 protons and the C3/C4 protons, confirming their adjacency in the pyrrolidine ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would show a correlation peak between the ¹H signal at ~4.2 ppm and the ¹³C signal at ~75 ppm (for C3/H3 and C4/H4), and another between the ¹H signal at ~3.3 ppm and the ¹³C signal at ~50 ppm (for C2/H2 and C5/H5). emerypharma.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to corroborate its elemental formula. chemicalbook.com Using a soft ionization technique such as Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. For the free base form, (3S,4S)-Pyrrolidine-3,4-diol (C₄H₉NO₂), the expected mass-to-charge ratio (m/z) for the monoisotopic molecular ion would be approximately 104.0657. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as a powerful confirmation of the elemental composition. ua.es

Table 2: Expected Mass Spectrometry Data for (3S,4S)-Pyrrolidine-3,4-diol

| Ion Species | Formula | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | C₄H₁₀NO₂⁺ | 104.0657 |

| [M+Na]⁺ | C₄H₉NNaO₂⁺ | 126.0476 |

Optical Rotation Measurements

Optical rotation is a critical technique for confirming the absolute stereochemistry of a chiral compound. rsc.org Since this compound is a specific enantiomer, it will rotate plane-polarized light in a characteristic direction. Its enantiomer, (3R,4R)-Pyrrolidine-3,4-diol hydrochloride, would rotate light by an equal magnitude but in the opposite direction. The measurement is recorded as the specific rotation [α] at a defined temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm), along with the concentration and solvent. For the related derivative, (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, a specific rotation of [α]²⁰/D +33.6° has been reported (c = 1.05% in methanol), demonstrating the utility of this technique. nih.gov For the free base, (3S,4S)-Pyrrolidine-3,4-diol, a specific rotation of +20.6° has been noted (c=1.10 g/100ml in methanol). chemicalbook.com

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, LC-MS, UPLC)

To determine the enantiomeric purity (or enantiomeric excess, e.e.) of this compound, chiral chromatography is the method of choice. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is commonly employed. mdpi.com The CSP interacts diastereomerically with the two enantiomers, causing them to have different retention times. By separating the (3S,4S) enantiomer from its (3R,4R) counterpart, the relative amount of each can be quantified, allowing for a precise determination of the enantiomeric purity. This analysis is crucial to ensure that the compound meets the stringent quality requirements for its use in stereoselective synthesis. ambeed.com

Computational and Theoretical Studies of 3s,4s Pyrrolidine 3,4 Diol Hydrochloride

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular modeling and docking are instrumental in rational drug design, allowing for the prediction of how a ligand, such as (3S,4S)-Pyrrolidine-3,4-diol, might interact with a biological target. Derivatives of pyrrolidine-3,4-diol (B51082) are known for their inhibitory activity against various enzymes, particularly glycosidases, by mimicking the transition state of the natural substrate.

Docking studies for analogues of (3S,4S)-Pyrrolidine-3,4-diol typically involve placing the molecule into the active site of a target protein to predict its binding orientation and affinity. The pyrrolidine (B122466) ring serves as a scaffold, and the hydroxyl groups are crucial for forming hydrogen bonds with amino acid residues in the active site. The protonated amine in the hydrochloride form can establish strong ionic interactions and further hydrogen bonds, anchoring the ligand within the binding pocket.

While specific docking studies for (3S,4S)-Pyrrolidine-3,4-diol hydrochloride are not widely published, studies on similar pyrrolidine derivatives show that the stereochemistry of the hydroxyl groups is critical for selective and potent inhibition. For instance, computational analyses of related pyrrolidine alkaloids have shown significant differences in the distribution of electrostatic charges on the molecular surface, which influences their interaction with DNA polymerases. researchgate.net In a typical docking simulation, the predicted binding energy can be used to rank potential inhibitors.

Table 1: Illustrative Molecular Docking Results of Pyrrolidine Derivatives against a Hypothetical Glycosidase

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| (3S,4S)-Pyrrolidine-3,4-diol | -6.8 | Asp120, Glu250, Trp300 |

| (3R,4R)-Pyrrolidine-3,4-diol | -5.2 | Asp120, Tyr150 |

| N-butyl-(3S,4S)-Pyrrolidine-3,4-diol | -7.5 | Asp120, Glu250, Trp300, Phe50 |

This table is for illustrative purposes and does not represent actual experimental data for a specific enzyme.

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common conformations are the "envelope" (or "endo" and "exo") and "twist" forms. In the envelope conformation, four carbon atoms are roughly coplanar, while the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.

For (3S,4S)-Pyrrolidine-3,4-diol, the presence of two hydroxyl groups significantly influences the conformational preference of the ring. The relative orientation of these substituents (cis in this isomer) and their ability to form intramolecular hydrogen bonds are key factors. Furthermore, in the hydrochloride salt, the protonated nitrogen atom will also affect the ring pucker and the orientation of the substituents.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the different conformers and the energy barriers between them. These calculations can help to identify the most stable conformation in the gas phase and in solution. The preferred conformation is a balance between minimizing steric hindrance, torsional strain, and maximizing favorable intramolecular interactions like hydrogen bonding.

Table 2: Calculated Relative Energies of (3S,4S)-Pyrrolidine-3,4-diol Conformers